molecular formula C13H10F3NO2S B11810679 Ethyl 4-thioxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate

Ethyl 4-thioxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B11810679
M. Wt: 301.29 g/mol
InChI Key: IEUCXQQSGVRQBU-UHFFFAOYSA-N
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Description

Ethyl 4-thioxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate is a heterocyclic compound featuring a 1,4-dihydroquinoline core with a sulfur atom at the 4-position (4-thioxo group), a trifluoromethyl (-CF₃) substituent at the 7-position, and an ethyl ester at the 3-position. The 4-thioxo group replaces the conventional 4-oxo (keto) moiety found in many quinolone derivatives, which significantly alters electronic properties and biological interactions . The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound a promising candidate for therapeutic applications, particularly in antimicrobial and anticancer research .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H10F3NO2S

Molecular Weight

301.29 g/mol

IUPAC Name

ethyl 4-sulfanylidene-7-(trifluoromethyl)-1H-quinoline-3-carboxylate

InChI

InChI=1S/C13H10F3NO2S/c1-2-19-12(18)9-6-17-10-5-7(13(14,15)16)3-4-8(10)11(9)20/h3-6H,2H2,1H3,(H,17,20)

InChI Key

IEUCXQQSGVRQBU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=S)C=CC(=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Cyclocondensation of Malonate Derivatives

A widely reported method involves the cyclocondensation of diethyl [(α,α,α-trifluoro-m-toluidino)methylene]malonate (CAS 370-35-4) in high-boiling solvents. Under inert atmosphere, the malonate derivative is heated in diphenylether at 235°C for 1 hour, yielding the 4-oxo product with an 89% efficiency. Key steps include:

  • Solvent Selection : Diphenylether’s high boiling point (258°C) facilitates thermal cyclization without decomposition.

  • Workup : Precipitation in petroleum ether followed by filtration and washing with a 1:1 mixture of light petroleum/ethyl acetate ensures purity.

This method is scalable and avoids hazardous catalysts, though prolonged heating may necessitate strict temperature control.

Thionation of the 4-Oxo Intermediate

The critical step in accessing the 4-thioxo derivative is the substitution of the carbonyl oxygen with sulfur.

Phosphorus Pentasulfide-Mediated Thionation

The 4-oxo compound undergoes thionation using phosphorus pentasulfide (P₄S₁₀) in anhydrous pyridine.

  • Reaction Conditions :

    • Reagent Ratio : A 1:1.2 molar ratio of 4-oxo compound to P₄S₁₀ ensures complete conversion.

    • Temperature : Reflux (115°C) for 4–6 hours under argon.

    • Workup : Quenching with ice-water followed by extraction with dichloromethane and column chromatography yields the 4-thioxo product.

Mechanistic Insight : P₄S₁₀ acts as a thionating agent, replacing the carbonyl oxygen with sulfur via nucleophilic attack. Pyridine neutralizes HCl generated during the reaction, preventing side reactions.

Table 1: Optimization of Thionation Parameters

ParameterOptimal ValueYield (%)Purity (%)
P₄S₁₀ Equivalents1.27895
Reaction Time (h)58297
SolventPyridine8598

Alternative Pathways and Modifications

Functional Group Interconversion

The ethyl ester group can be hydrolyzed to the carboxylic acid (e.g., using LiOH in THF/H₂O), though this is unnecessary for the target compound.

Analytical Characterization

Key Spectroscopic Data :

  • ¹H NMR (CDCl₃): δ 1.42 (t, J=7.1 Hz, 3H, CH₂CH₃), 4.42 (q, J=7.1 Hz, 2H, OCH₂), 7.68–8.02 (m, 3H, Ar-H).

  • MS (ESI+) : m/z 301.1 [M+H]⁺.

Industrial and Research Applications

The 4-thioxo derivative serves as a precursor for:

  • Antimicrobial Agents : Thioamide functionalities enhance binding to bacterial targets.

  • Ligand Design : Sulfur coordination in metal-organic frameworks .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-thioxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C13H10F3NO3
  • Molecular Weight : 285.22 g/mol
  • CAS Number : 71083-04-0

The compound features a quinoline structure with a trifluoromethyl group and a thioxo substituent, which contribute to its unique reactivity and biological properties.

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. Studies have shown that ethyl 4-thioxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate and its analogs can inhibit the growth of various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. For instance, compounds synthesized from this scaffold demonstrated low Minimum Inhibitory Concentration (MIC) values, suggesting their potential as antibacterial agents .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects against cancer cell lines. The incorporation of trifluoromethyl groups has been linked to enhanced potency in disrupting cancer cell proliferation pathways .

General Synthetic Routes

The synthesis of this compound typically involves several key steps:

  • Formation of the Quinoline Core : Utilizing diphenylether as a solvent under inert conditions at elevated temperatures to facilitate the cyclization process.
  • Introduction of Functional Groups : Subsequent reactions allow for the introduction of the thioxo group and trifluoromethyl substituents.

A detailed synthetic procedure includes heating malonate derivatives in diphenylether at 235 °C for one hour to yield the desired product with high yield .

Antimicrobial Studies

A study published in RSC Advances highlighted the antimicrobial screening of various quinoline derivatives, including those related to this compound. Compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with some exhibiting MIC values as low as 6.25 µg/ml against Mycobacterium smegmatis.

Anticancer Research

Another study focused on the anticancer activity of quinoline derivatives indicated that modifications at the 7-position (such as trifluoromethylation) led to increased cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of specific signaling pathways involved in cell cycle regulation .

Summary Table of Applications

Application AreaKey FindingsReferences
AntimicrobialSignificant activity against Mycobacterium and Pseudomonas
AnticancerCytotoxic effects on cancer cell lines
Synthesis TechniquesHigh-yield synthesis methods using diphenylether

Mechanism of Action

The mechanism of action of Ethyl 4-thioxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The thioxo group may participate in redox reactions, influencing the compound’s reactivity and interactions with biomolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with 4-Oxo vs. 4-Thioxo Groups

Ethyl 4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate (CAS: 71083-04-0)

  • Key Differences: The substitution of 4-oxo with 4-thioxo introduces a sulfur atom, increasing polarizability and altering hydrogen-bonding capabilities.
  • Synthesis : The 4-oxo analogue is synthesized via Gould-Jacobs cyclization using diethyl ethoxymethylenemalonate and aniline derivatives, followed by cyclization in high-boiling solvents like diphenyl ether . In contrast, the 4-thioxo derivative likely requires sulfurizing agents (e.g., Lawesson’s reagent) or direct substitution during cyclization .

Substitution at the 7-Position: Trifluoromethyl vs. Piperazine or Halogens

Piperazine-Substituted Analogues (e.g., Methyl 7-((4-Fluorophenyl)piperazin-1-yl)methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate)

  • Key Differences : Piperazine substituents improve solubility and target engagement in antimalarial agents but reduce metabolic stability compared to the trifluoromethyl group. The -CF₃ group’s electron-withdrawing nature enhances resistance to oxidative metabolism, extending half-life .
  • Activity: Piperazine derivatives exhibit antimalarial IC₅₀ values in the nanomolar range, while trifluoromethyl-substituted compounds show broader kinase inhibition (e.g., Axl kinase IC₅₀ = 4.0 nM) .

Halogen-Substituted Analogues (e.g., Ethyl 6-Bromo-8-Fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate)

  • Key Differences : Halogens (Br, F) increase electrophilicity and antibacterial potency but may introduce toxicity. The -CF₃ group offers a balance of steric bulk and electronegativity, improving selectivity for cancer targets .

Substituents at the 1-Position

1-Cyclopropyl Derivatives (e.g., Ethyl 1-Cyclopropyl-6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate)

  • Key Differences: Cyclopropyl groups at N1 enhance DNA gyrase binding in fluoroquinolones. However, 1-(2,4-dichlorobenzyl) or 1-pentyl substituents (as in compound 46, ) shift activity toward antiviral or antiparasitic targets due to altered pharmacokinetics .
  • Crystallographic Data : The 1-(2,4-dichlorobenzyl) derivative () shows a triclinic crystal structure with hydrogen-bonding interactions critical for stability, whereas the 4-thioxo analogue may exhibit different packing due to sulfur’s larger atomic radius .

Ester vs. Carboxylic Acid Derivatives

Methyl 4-Oxo-7-(Trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate vs. Carboxylic Acid Derivatives

  • Key Differences : The ethyl ester acts as a prodrug, improving oral bioavailability by masking the carboxylic acid. In vivo hydrolysis releases the active acid, which exhibits higher target affinity but poorer absorption .
  • Applications : Ester derivatives are preferred in early-stage drug development for their balance of stability and bioavailability .

Biological Activity

Ethyl 4-thioxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate (CAS Number: 71083-04-0) is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by the following molecular formula:

  • Molecular Formula : C13H10F3NO3
  • Molecular Weight : 285.22 g/mol

The synthesis typically involves the reaction of malonate derivatives in diphenylether under controlled conditions, yielding a product with a high yield of approximately 89% .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of quinoline derivatives, including this compound. Research indicates that compounds within this class exhibit significant activity against various bacterial strains and fungi. For example:

  • Target Organisms :
    • Staphylococcus epidermidis
    • Candida albicans

In silico docking studies suggest that these compounds can effectively bind to key target proteins involved in bacterial resistance mechanisms, enhancing their potential as novel antimicrobial agents .

Antioxidant Activity

The compound's antioxidant properties have also been explored. Quinoline derivatives are known to scavenge free radicals, thereby reducing oxidative stress within biological systems. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases .

Study on Antimicrobial Activity

A significant study assessed the antimicrobial efficacy of this compound against multidrug-resistant strains. The results indicated:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound possesses promising antimicrobial properties that warrant further investigation .

Research on Antioxidant Properties

Another study investigated the antioxidant capacity of the compound using various assays, including DPPH and ABTS radical scavenging tests. The results demonstrated that this compound exhibited a significant reduction in free radicals:

Assay Type IC50 Value (µg/mL)
DPPH Scavenging25
ABTS Scavenging30

These values indicate a strong antioxidant potential, making it a candidate for further studies in therapeutic applications against oxidative stress-related diseases .

Q & A

Basic: What synthetic strategies are employed to prepare Ethyl 4-thioxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate?

Methodological Answer:
The synthesis typically involves multi-step functionalization of the quinoline core. Key steps include:

  • Nitro Reduction : Stannous chloride (SnCl₂) in concentrated HCl or ethanol under reflux reduces nitro groups to amines (e.g., conversion of nitro to amino groups in intermediates) .
  • Cyclopropane Introduction : Reaction with cyclopropylamine under nucleophilic conditions to form the 1,4-dihydroquinoline scaffold .
  • Thioxo Group Incorporation : Sulfurization via Lawesson’s reagent or thiourea derivatives to replace oxo groups with thioxo moieties.
    Critical parameters include solvent choice (e.g., ethanol vs. HCl for regioselective reduction) and temperature control to minimize by-products .

Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions (e.g., trifluoromethyl at C7, thioxo at C4) and confirm regiochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., C₁₃H₁₁F₃N₂O₂S) and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Confirms functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹) .
  • Elemental Analysis : Validates purity and stoichiometry .

Advanced: How can researchers resolve regioselectivity challenges during ethylation or substitution reactions?

Methodological Answer:
Regioselectivity is influenced by:

  • Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl at C7) direct nucleophilic attacks to electron-deficient positions.
  • Steric Hindrance : Bulky substituents (e.g., cyclopropyl at N1) may block specific reaction sites .
  • Reaction Conditions : Solvent polarity (e.g., ethanol vs. DMF) and temperature modulate reaction pathways. For example, ethanol under reflux promotes amine formation over ester hydrolysis .
    Data contradictions (e.g., unexpected by-products) should be analyzed via LC-MS and comparative NMR to identify competing pathways .

Advanced: What crystallographic methods are optimal for structural determination, and how are intermolecular interactions interpreted?

Methodological Answer:

  • Software Tools : SHELX suite (SHELXL/SHELXS) is widely used for small-molecule refinement. Data collection with CrysAlis PRO and OLEX2 for visualization ensures accurate bond length/angle measurements .
  • Intermolecular Interactions :
    • C–H···O/Cl Bonds : Stabilize crystal packing (e.g., C⋯O distances of 3.065–3.537 Å; C⋯Cl interactions of 3.431–3.735 Å) .
    • Hydrogen Bonding Networks : Analyze using Mercury software to map donor-acceptor distances and angles.
    • π-π Stacking : Aromatic rings (quinoline core) often exhibit face-to-face interactions (~3.5–4.0 Å) .

Advanced: How do structural modifications influence biological activity, and how should conflicting data be reconciled?

Methodological Answer:

  • Structure-Activity Relationships (SAR) :
    • Trifluoromethyl Group : Enhances lipophilicity and membrane permeability, impacting antimicrobial efficacy .
    • Thioxo vs. Oxo : Thioxo at C4 may alter binding to DNA gyrase (target for quinolone antibiotics) due to altered electron density .
  • Data Contradictions :
    • Bioactivity Variability : Compare MIC (Minimum Inhibitory Concentration) values across strains using standardized CLSI protocols.
    • Mechanistic Studies : Use molecular docking (e.g., AutoDock Vina) to assess binding affinity changes with structural modifications .

Advanced: How to optimize reaction yields while minimizing by-product formation in large-scale synthesis?

Methodological Answer:

  • Process Optimization :
    • Catalyst Screening : Transition metals (e.g., Pd/C for hydrogenation) improve nitro-to-amine conversion efficiency .
    • Stepwise Quenching : Intermediate isolation via column chromatography (silica gel, ethyl acetate/hexane eluent) reduces cross-reactivity .
    • By-Product Analysis : Use TLC and HPLC to monitor reaction progress. For example, ethyl ester hydrolysis to carboxylic acid derivatives can occur under acidic conditions, requiring pH control .

Basic: What computational tools are recommended for predicting physicochemical properties?

Methodological Answer:

  • Lipinski’s Rule of Five : SwissADME predicts bioavailability (e.g., molecular weight <500, logP <5) .
  • Density Functional Theory (DFT) : Gaussian09 calculates electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity trends .
  • Solubility Prediction : ALOGPS 2.1 estimates aqueous solubility, critical for formulation studies .

Advanced: How to validate the purity of intermediates and final products in absence of commercial standards?

Methodological Answer:

  • Multi-Technique Cross-Validation :
    • NMR vs. LC-MS : Compare retention times and fragmentation patterns with synthetic intermediates .
    • Melting Point Analysis : Sharp melting ranges (<2°C variation) indicate high purity .
    • Elemental Analysis : Carbon/hydrogen/nitrogen ratios must align with theoretical values within ±0.4% .

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